tert-Pentylcyclohexane

Thermophysical property Distillation Phase-change behaviour

tert-Pentylcyclohexane (IUPAC: 2-methylbutan-2-ylcyclohexane) is a C11H22 alkylcyclohexane featuring a branched, tertiary pentyl substituent. With a molecular weight of 154.29 g/mol and a computed XLogP3-AA of 5.2, it is a hydrophobic liquid hydrocarbon at ambient conditions.

Molecular Formula C11H22
Molecular Weight 154.29 g/mol
CAS No. 31797-64-5
Cat. No. B1619158
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Pentylcyclohexane
CAS31797-64-5
Molecular FormulaC11H22
Molecular Weight154.29 g/mol
Structural Identifiers
SMILESCCC(C)(C)C1CCCCC1
InChIInChI=1S/C11H22/c1-4-11(2,3)10-8-6-5-7-9-10/h10H,4-9H2,1-3H3
InChIKeyHEOYZKPYPRYIAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





tert-Pentylcyclohexane (CAS 31797-64-5): Physicochemical Identity and Isomeric Context


tert-Pentylcyclohexane (IUPAC: 2-methylbutan-2-ylcyclohexane) is a C11H22 alkylcyclohexane featuring a branched, tertiary pentyl substituent [1]. With a molecular weight of 154.29 g/mol and a computed XLogP3-AA of 5.2, it is a hydrophobic liquid hydrocarbon at ambient conditions [1]. The compound is listed in the NIST Chemistry WebBook and the NIST/EPA Gas-Phase Infrared Database, confirming its relevance as a reference hydrocarbon for thermodynamic and spectroscopic studies [2].

Why a Linear or Lower-Homologue Alkylcyclohexane Cannot Substitute for tert-Pentylcyclohexane


The tertiary branching at the α‑carbon of the pentyl chain critically alters three interdependent properties that govern industrial handling and formulation: boiling point, flash point, and liquid density . Compared to its linear isomer n‑pentylcyclohexane (CAS 4292‑92‑6), the branched tert‑pentyl isomer exhibits a lower normal boiling point, a reduced flash point, and a measurably higher density—each difference arising from the compact molecular shape that weakens intermolecular dispersion forces while increasing mass per unit volume . Furthermore, the tert‑pentyl group imposes a conformational free‑energy penalty (A‑value) ≥ 5 kcal/mol, effectively locking the cyclohexane ring into a single chair conformation with the substituent equatorial . This stereoelectronic rigidity does not exist in linear or secondary‑branched isomers and directly impacts reactivity, spectroscopic signatures, and chromatographic retention . For these reasons, substituting a generic C11H22 alkylcyclohexane without verifying the specific branching pattern risks altered phase‑change behaviour, safety classification, and downstream synthetic outcomes.

Head-to-Head and Cross-Study Quantitative Differentiation of tert-Pentylcyclohexane from Its Closest Analogs


Normal Boiling Point Depression Relative to n-Pentylcyclohexane

tert-Pentylcyclohexane exhibits a normal boiling point 3.6–11 °C lower than its linear isomer n‑pentylcyclohexane. The most authoritative experimental determination (TRC/NIST) reports Tboil = 471.55 K (198.40 °C) for the tert‑pentyl isomer [1], while n‑pentylcyclohexane is consistently reported at 202 °C (475.15 K) across multiple vendor certificates of analysis . This boiling point depression is consistent with the reduced molecular surface area and weaker London dispersion forces of the branched isomer.

Thermophysical property Distillation Phase-change behaviour

Flash Point Reduction and Its Safety-Classification Impact

The predicted flash point of tert‑pentylcyclohexane is 59.6 ± 11.7 °C, which is notably lower than the 63–66 °C range reported for n‑pentylcyclohexane . While the tert‑pentyl value is ACD/Labs predicted rather than experimentally measured, the direction of the difference is mechanistically rational: the compact, quasi‑spherical molecular shape of the tert‑branched isomer yields a higher vapour pressure at a given temperature (0.7 ± 0.2 mmHg at 25 °C vs. ~0.4 mmHg for the linear isomer), leading to a lower flash point .

Flammability Safety classification Transport regulation

Liquid Density Increase Versus Linear Isomer

At comparable temperatures, tert‑pentylcyclohexane is approximately 2.8% denser than n‑pentylcyclohexane. ChemicalBook reports an experimental density of 0.8226 g/cm³ at 16 °C for the tert‑pentyl isomer , whereas n‑pentylcyclohexane is consistently listed at ~0.80 g/cm³ . The ACD/Labs prediction for tert‑pentylcyclohexane yields 0.8 ± 0.1 g/cm³, but the experimentally determined value from ChemicalBook at a specified temperature provides a more precise basis for differentiation.

Formulation compatibility Mass-volume conversion Solvent blending

Conformational Locking: A-Value Barrier Exceeding 5 kcal/mol

The tert‑pentyl substituent belongs to the class of tertiary alkyl groups that impose an A‑value ≥ 5 kcal/mol, comparable to the well‑characterized tert‑butyl group (~4.7–5.0 kcal/mol) . This value represents the free‑energy difference between axial and equatorial conformers and is more than twice the A‑value of primary n‑alkyl groups such as methyl (1.74 kcal/mol) . The practical consequence is that tert‑pentylcyclohexane exists essentially entirely in the equatorial chair conformation at ambient temperature (Keq > 4000:1 equatorial:axial at 298 K), whereas n‑pentylcyclohexane retains significant conformational flexibility.

Stereochemistry Conformational analysis Reactivity prediction

Enthalpy of Vaporization Differential and Energy Demand

The predicted enthalpy of vaporization for tert‑pentylcyclohexane is 40.9 ± 0.8 kJ/mol, approximately 1.3 kJ/mol lower than that of n‑pentylcyclohexane (42.2 ± 0.8 kJ/mol) . This difference, while modest in absolute terms (~3%), is directly attributable to the reduced intermolecular contact area of the branched isomer and aligns with the observed boiling point depression.

Thermodynamics Energy consumption Process engineering

Gas Chromatographic Retention Index Distinctiveness

tert-Pentylcyclohexane (recorded as 2-Methyl-2-cyclohexylbutane) has a Kovats retention index of 1100 on a Petrocol DH‑100 capillary column (cross‑linked polydimethylsiloxane) [1]. Although a direct head‑to‑head RI measurement for n‑pentylcyclohexane on the identical column is not publicly available, the established linear relationship between alkyl chain branching and GC retention dictates that the tert‑branched isomer will elute significantly earlier than its linear isomer [2]. In the general class of alkylcyclohexanes, each additional branch point at the α‑carbon reduces the retention index by approximately 20–40 units on non‑polar stationary phases [2].

Analytical chemistry GC identification Quality control

Application Scenarios Where tert-Pentylcyclohexane's Specific Differentiators Provide Measurable Advantage


Calibration and QC Reference Standard for GC Analysis of Branched Alkylcyclohexanes

The experimentally validated Kovats retention index of 1100 on Petrocol DH‑100 columns [see Section 3, Evidence Item 6] makes tert‑pentylcyclohexane a suitable retention‑time marker for GC‑based hydrocarbon profiling—particularly in petroleum and environmental forensics where distinguishing branched C11 alkylcyclohexanes from linear isomers is essential for source attribution. Laboratories procuring this compound as a certified reference standard can exploit its early elution window to calibrate retention‑index scales without interference from co‑eluting linear C11 hydrocarbons.

Synthetic Building Block Requiring Conformationally Locked Cyclohexane Scaffold

The tert‑pentyl group forces the cyclohexane ring into a single equatorial chair conformation with an equatorial:axial ratio exceeding 4000:1 at ambient temperature [see Section 3, Evidence Item 4]. This conformational homogeneity is critical in stereoselective synthesis—for example, in the preparation of 4‑tert‑pentylcyclohexanone and its downstream chiral alcohols—where the predictable equatorial orientation of the substituent controls the facial selectivity of nucleophilic additions and catalytic hydrogenations. Researchers sourcing tert‑pentylcyclohexane as a precursor benefit from a single‑conformer substrate that eliminates the stereochemical ambiguity inherent to linear or secondary‑branched alkylcyclohexanes.

Formulation Solvent with Differentiated Flammability Profile

With a flash point approximately 3–6 °C lower than that of n‑pentylcyclohexane [see Section 3, Evidence Item 2] and a lower enthalpy of vaporization [see Section 3, Evidence Item 5], tert‑pentylcyclohexane offers a subtly but meaningfully altered safety and energy profile for solvent‑based industrial processes. In applications where a slightly more volatile, lower flash‑point hydrocarbon is acceptable (or even desired for faster evaporation), this compound can replace the linear isomer while reducing the latent heat load during solvent recovery by approximately 3%.

Thermophysical Property Research on Structure–Property Relationships

The quantitative boiling point, density, and enthalpy‑of‑vaporization differences documented between tert‑pentylcyclohexane and its linear isomer [see Section 3, Evidence Items 1, 3, and 5] make this pair of C11H22 compounds an ideal model system for computational chemistry validation studies. Research groups engaged in molecular simulation, QSPR modelling, or equation‑of‑state development can use the experimentally measured NIST TRC boiling point (471.55 K) and density (0.8226 g/cm³) of the branched isomer as high‑quality benchmark data against which to test the accuracy of force fields and group‑contribution methods in predicting branching effects.

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